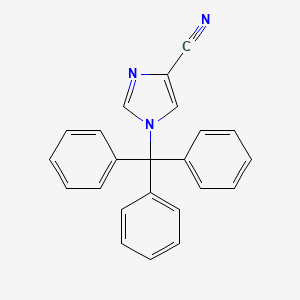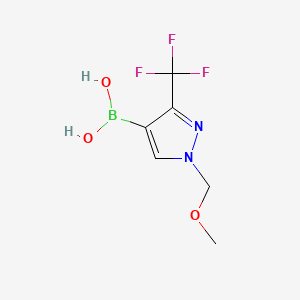![molecular formula C11H12N2O B580530 [2-methyl-4-(1H-pyrazol-1-yl)phenyl]methanol CAS No. 1247367-86-7](/img/structure/B580530.png)
[2-methyl-4-(1H-pyrazol-1-yl)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The compound can be synthesized via a multistep process. One approach involves the reaction of an aryl-substituted pyrazole with potassium tetrachloroplatinate, followed by the reaction of the postulated intermediate chloro-bridged dimer with a pyrazole-containing 1,3-diketonate ligand .
Molecular Structure Analysis
The molecular structure of 2-methyl-4-(1H-pyrazol-1-yl)phenylmethanol consists of a pyrazole ring attached to a phenylmethanol group. The compound’s 1H and 13C NMR spectra confirm its structure . Additionally, UV-Vis spectrometry studies reveal green fluorescence with a maximum at 514 nm .
Physical And Chemical Properties Analysis
Scientific Research Applications
Organic Synthesis and Coordination Chemistry
The synthesis of [2-methyl-4-(1H-pyrazol-1-yl)phenyl]methanol involves the reaction of an aryl-substituted pyrazole with potassium tetrachloroplatinate, followed by the reaction with a pyrazole-containing 1,3-diketonate ligand. The resulting platinum (II) complex has been characterized by NMR spectroscopy, mass spectrometry, and UV-Vis spectrometry. Its green fluorescence properties make it potentially useful for organic light-emitting diodes (OLEDs) .
Phosphorescent Materials for Photovoltaic Devices
Platinum (II) complexes, including cyclometalated Pt (II) complexes, play a crucial role in modern photovoltaic devices. While iridium (III) complexes are more common, Pt (II) complexes exhibit unique properties. The choice of coordinating ligands significantly influences their photophysical behavior. Pt (II) complexes with bidentate ligands, such as aryl-substituted N-heterocyclic compounds and 1,3-dicarbonyl ligands, can be fine-tuned for specific applications .
Anti-Inflammatory and Cyclooxygenase Inhibition
Derivatives of pyrazole, including those containing the [2-methyl-4-(1H-pyrazol-1-yl)phenyl]methanol scaffold, have been investigated for their anti-inflammatory activity. These compounds may inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation .
Antileishmanial and Antimalarial Activities
Hydrazine-coupled pyrazoles, structurally related to our compound, have shown potent antileishmanial and antimalarial effects. These activities are essential in combating parasitic diseases .
Heterocyclic Synthesis and Biological Screening
Researchers have explored the synthesis of novel heterocycles involving pyrazole derivatives. These compounds exhibit diverse pharmacological effects. For instance, 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl chloride has been studied for its biological activity .
Molecular Simulation Studies
Computational studies have been conducted to understand the binding interactions and antipromastigote activity of pyrazole-bearing compounds. These simulations provide insights into their potential therapeutic applications .
properties
IUPAC Name |
(2-methyl-4-pyrazol-1-ylphenyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-9-7-11(4-3-10(9)8-14)13-6-2-5-12-13/h2-7,14H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWOIZYXAVAGOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=CC=N2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-methyl-4-(1H-pyrazol-1-yl)phenyl]methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


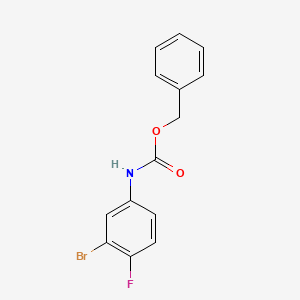


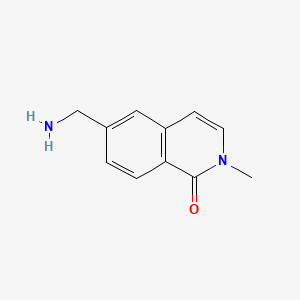
![5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B580454.png)


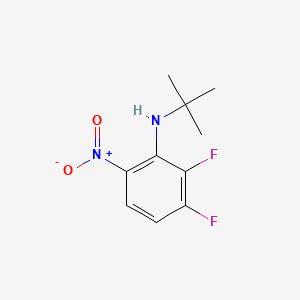

![N-(5-Chloro-2-methoxyphenyl)-2-(10-(morpholine-4-carbonyl)-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B580464.png)

